molecular formula C29H23FN2S B11533204 N-[(2Z)-4-(biphenyl-4-yl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-4-(biphenyl-4-yl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B11533204
M. Wt: 450.6 g/mol
InChI Key: RKXSLBJHSASQPK-UHFFFAOYSA-N
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Description

(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with a unique structure that includes biphenyl, fluorophenyl, phenylethyl, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the biphenyl, fluorophenyl, and phenylethyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or act as an agonist/antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-CHLOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
  • (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-METHOXYPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Uniqueness

The uniqueness of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H23FN2S

Molecular Weight

450.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(2-phenylethyl)-4-(4-phenylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C29H23FN2S/c30-26-15-17-27(18-16-26)31-29-32(20-19-22-7-3-1-4-8-22)28(21-33-29)25-13-11-24(12-14-25)23-9-5-2-6-10-23/h1-18,21H,19-20H2

InChI Key

RKXSLBJHSASQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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